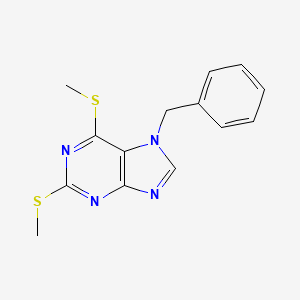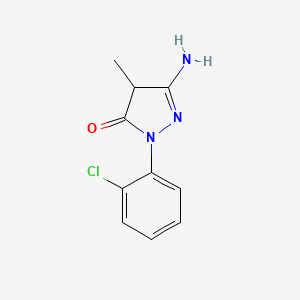
5-Amino-2-(2-chlorophenyl)-4-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of an amino group, a chlorophenyl group, and a methyl group attached to a pyrazolone ring
Vorbereitungsmethoden
The synthesis of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for catalysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its derivatives have shown promise in inhibiting certain enzymes and receptors involved in inflammation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one include other pyrazolone derivatives, such as:
4-Aminoantipyrine: Known for its analgesic and antipyretic properties.
Phenazone: Used as an analgesic and antipyretic agent.
Metamizole: A non-opioid analgesic and antipyretic.
Compared to these compounds, 3-Amino-1-(2-chlorophenyl)-4-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of the chlorophenyl group, which may confer additional biological activities and chemical properties .
Eigenschaften
CAS-Nummer |
139451-37-9 |
|---|---|
Molekularformel |
C10H10ClN3O |
Molekulargewicht |
223.66 g/mol |
IUPAC-Name |
5-amino-2-(2-chlorophenyl)-4-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10ClN3O/c1-6-9(12)13-14(10(6)15)8-5-3-2-4-7(8)11/h2-6H,1H3,(H2,12,13) |
InChI-Schlüssel |
FCQZYTYBDZGHIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=NN(C1=O)C2=CC=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12918610.png)


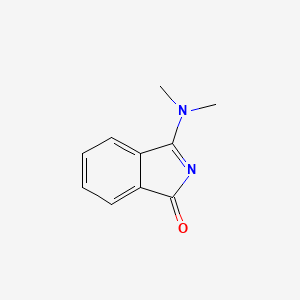
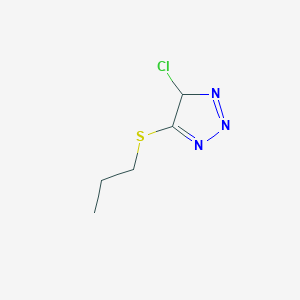
![6-Butyl-2-chloroimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12918628.png)
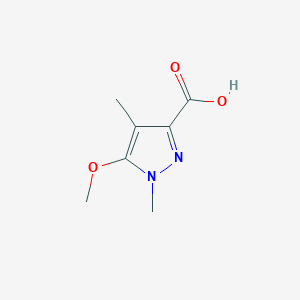
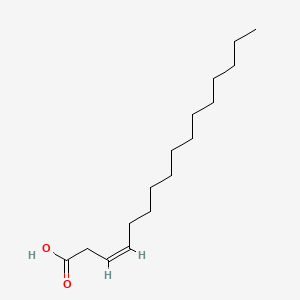
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-hydroxyphenyl]pyrrole-2,5-dione](/img/structure/B12918633.png)
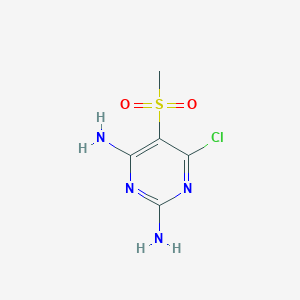
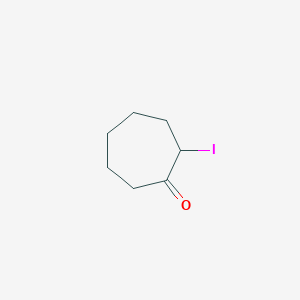
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)
